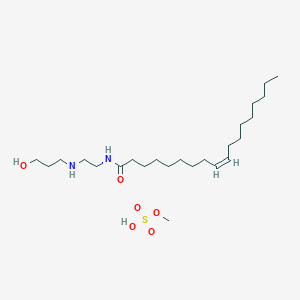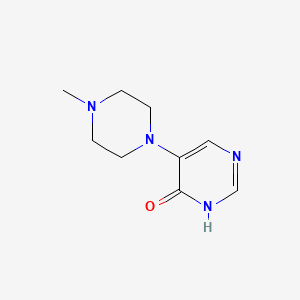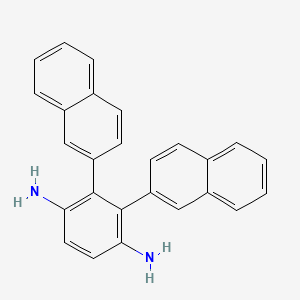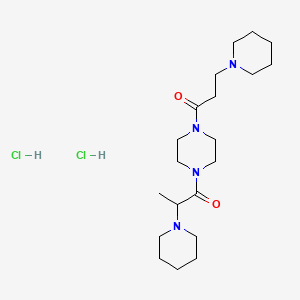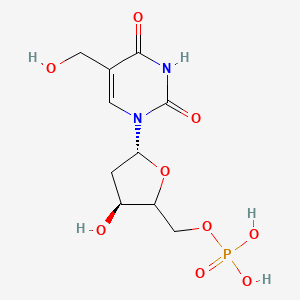
5-Hydroxymethyldeoxyuridylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxymethyldeoxyuridylate is a hypermodified nucleotide that partially replaces deoxythymidylate in certain DNA sequences. It is a derivative of deoxyuridylate, where a hydroxymethyl group is attached to the 5th carbon of the uracil ring. This compound is significant in the study of DNA modifications and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxymethyldeoxyuridylate typically involves the hydroxymethylation of deoxyuridylate. One common method is the reaction of deoxyuridylate with formaldehyde under controlled conditions to introduce the hydroxymethyl group at the 5th position of the uracil ring .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be produced in large quantities using biotechnological methods involving the enzymatic conversion of deoxyuridylate by deoxyuridylate hydroxymethyltransferase .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxymethyldeoxyuridylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-formyldeoxyuridylate.
Reduction: It can be reduced back to deoxyuridylate.
Substitution: The hydroxymethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
5-Formyldeoxyuridylate: Formed through oxidation.
Deoxyuridylate: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
5-Hydroxymethyldeoxyuridylate has several applications in scientific research:
Chemistry: Used as a model compound to study DNA modifications and repair mechanisms.
Biology: Plays a role in the study of viral DNA modifications, particularly in bacteriophages.
Medicine: Investigated for its potential role in gene therapy and as a biomarker for certain diseases.
Industry: Used in the development of biotechnological tools and assays for DNA modification studies
Mecanismo De Acción
The mechanism of action of 5-hydroxymethyldeoxyuridylate involves its incorporation into DNA in place of deoxythymidylate. This modification can affect DNA replication and repair processes. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the stability and structure of the DNA .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxymethyluracil: A similar compound where the hydroxymethyl group is attached to uracil instead of deoxyuridylate.
5-Formyldeoxyuridylate: An oxidized form of 5-hydroxymethyldeoxyuridylate.
Deoxyuridylate: The unmodified form of the compound.
Uniqueness
This compound is unique due to its specific modification at the 5th position of the uracil ring, which imparts distinct chemical and biological properties. This modification is particularly important in the study of DNA modifications and their effects on genetic processes .
Propiedades
Número CAS |
5238-86-8 |
|---|---|
Fórmula molecular |
C10H15N2O9P |
Peso molecular |
338.21 g/mol |
Nombre IUPAC |
[(3S,5R)-3-hydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N2O9P/c13-3-5-2-12(10(16)11-9(5)15)8-1-6(14)7(21-8)4-20-22(17,18)19/h2,6-8,13-14H,1,3-4H2,(H,11,15,16)(H2,17,18,19)/t6-,7?,8+/m0/s1 |
Clave InChI |
WEBVWKFGRVLCNS-YPVSKDHRSA-N |
SMILES isomérico |
C1[C@@H](C(O[C@H]1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


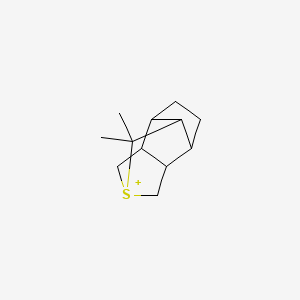
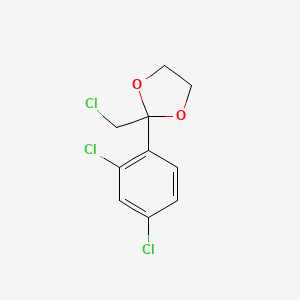
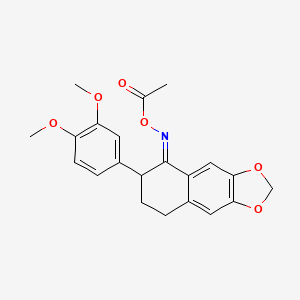
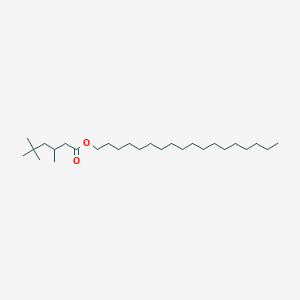
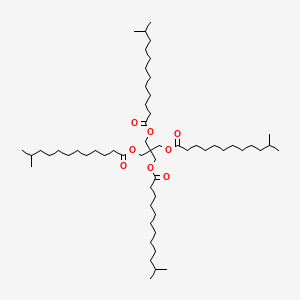

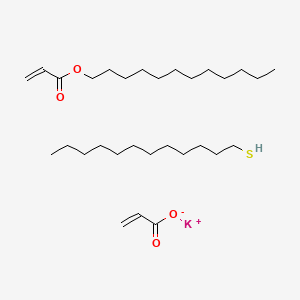
![N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide](/img/structure/B15180701.png)
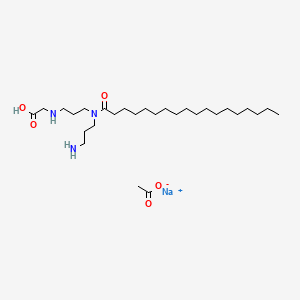
![5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine](/img/structure/B15180725.png)
